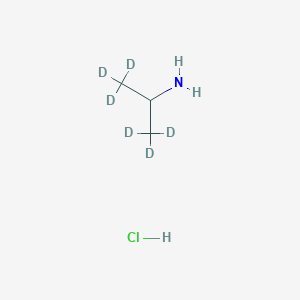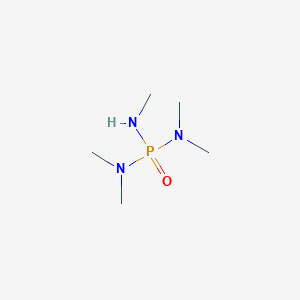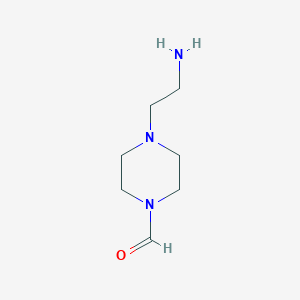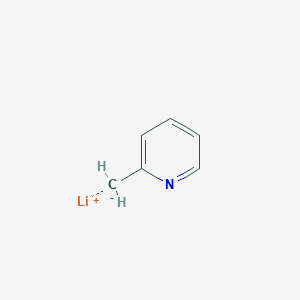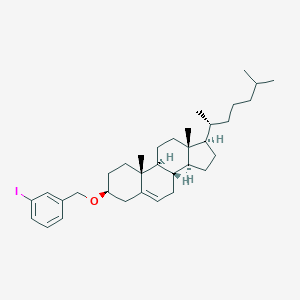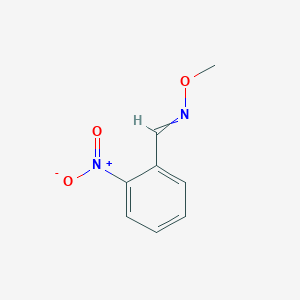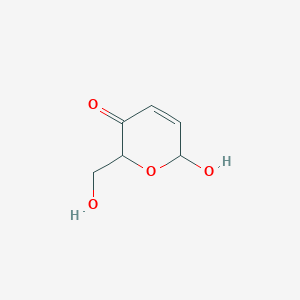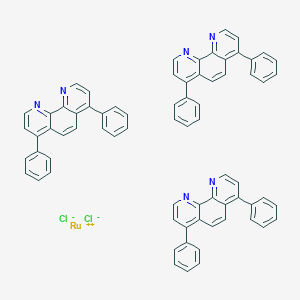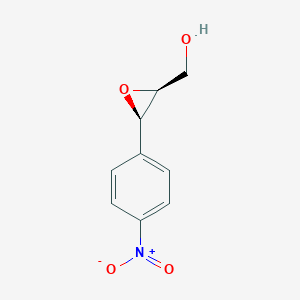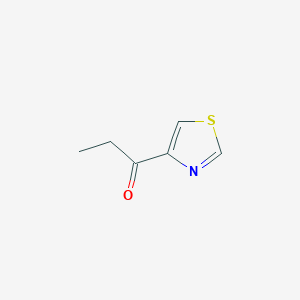
1-(Thiazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiazol-4-yl)propan-1-one, also known as 4-methylthio-2-oxo-1,2-dihydrothiazole-5-carboxylic acid ethyl ester or 4-Methylthio-2-oxo-1,2-dihydrothiazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H7NO2S2. It is a thiazole derivative that has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(Thiazol-4-yl)propan-1-one is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes, such as topoisomerase II and DNA polymerase. It may also disrupt cellular processes by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(Thiazol-4-yl)propan-1-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Thiazol-4-yl)propan-1-one in lab experiments is its versatility. It can be used in a variety of applications, including medicine, agriculture, and materials science. Another advantage is its relative ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(Thiazol-4-yl)propan-1-one. One direction is to further investigate its potential use as a radioprotective agent. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research could be done to optimize its use as a fungicide and insecticide in agriculture. Finally, research could be done to explore its potential use as a building block for the synthesis of novel materials.
Métodos De Síntesis
The synthesis of 1-(Thiazol-4-yl)propan-1-one can be achieved through several methods, including the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. Another method involves the reaction of 1-(Thiazol-4-yl)propan-1-one-2-oxo-1,2-dihydrothiazole-5-carboxylic acid with ethyl chloroformate in the presence of triethylamine. These methods have been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
1-(Thiazol-4-yl)propan-1-one has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a radioprotective agent. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
129425-74-7 |
|---|---|
Nombre del producto |
1-(Thiazol-4-yl)propan-1-one |
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H7NOS/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 |
Clave InChI |
FRDBSJNXMBGYRA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC=N1 |
SMILES canónico |
CCC(=O)C1=CSC=N1 |
Sinónimos |
1-Propanone, 1-(4-thiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



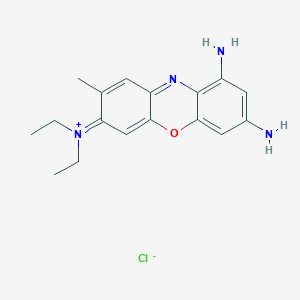
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
